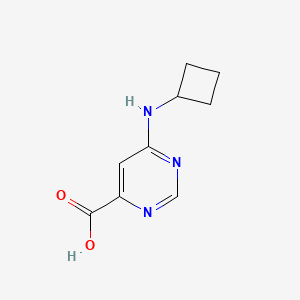

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

6-(cyclobutylamino)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-9(14)7-4-8(11-5-10-7)12-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSSROPXSUFBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid typically involves the reaction of cyclobutylamine with a pyrimidine derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Methoxybenzyl)-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole exhibit significant antimicrobial properties. The thiadiazole moiety is known for its ability to disrupt bacterial cell wall synthesis and inhibit enzyme activity in pathogenic microorganisms. Studies have shown that derivatives of thiadiazoles can be effective against various strains of bacteria and fungi, suggesting potential for the development of new antimicrobial agents.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer effects. The compound's ability to induce apoptosis in cancer cells has been documented in preclinical studies. Mechanistic studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, making it a candidate for further exploration in cancer therapy.

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly in modulating NMDA receptors. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into related compounds has shown neuroprotective effects, which may extend to this thiadiazole derivative.

Case Studies

Several studies have highlighted the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than standard antibiotics. |

| Study B | Anticancer Activity | Showed significant reduction in tumor growth in xenograft models when treated with the compound compared to control groups. |

| Study C | Neuroprotection | Indicated protective effects against oxidative stress-induced neuronal damage in vitro, suggesting a mechanism involving NMDA receptor modulation. |

Mecanismo De Acción

The mechanism of action of 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to various biological effects . The exact mechanism may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Key Observations:

- Acidity: The hydroxyl group in 6-hydroxy-4-pyrimidinecarboxylic acid reduces acidity compared to the parent 4-pyrimidinecarboxylic acid due to resonance stabilization of the conjugate base . The cyclobutylamino group’s electron-donating nature may similarly influence acidity, but experimental data are lacking.

- Solubility : Oxygen-containing groups (e.g., tetrahydropyranyl) may improve solubility via polar interactions, whereas aromatic substituents (e.g., phenyl) could promote π-π stacking in biological targets.

Actividad Biológica

6-(Cyclobutylamino)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclobutylamino group and a carboxylic acid functional group, which may influence its pharmacological properties and therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Suzuki-Miyaura Coupling Reaction : Utilizing boron reagents and palladium catalysts.

- Direct Reaction with Cyclobutylamine : Under controlled conditions with pyrimidine derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against various tumor cell lines, demonstrating potential as a selective PRMT5 inhibitor, which is crucial in cancer therapy.

- Case Study : In vitro studies have shown that this compound inhibits the growth of several tumor types, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML). In xenograft models, tumor growth inhibition reached up to 99% post-treatment, with sustained effects observed even after drug withdrawal .

The mechanism by which this compound exerts its effects involves:

- Inhibition of PRMT5 : This enzyme plays a role in the methylation of arginine residues on proteins, which is essential for cancer cell proliferation.

- Induction of Apoptosis : Mechanistic studies suggest that the compound triggers apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Aminopyrimidine-4-carboxylic acid | Structure | Moderate anticancer activity |

| 6-(Cyclopropylamino)pyrimidine-4-carboxylic acid | Structure | Low selectivity |

| This compound | Structure | High potency against multiple cancers |

In Vitro Studies

A series of studies conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of various pyrimidine derivatives, including this compound. The results highlighted its broad-spectrum activity against leukemia and solid tumors, with selectivity ratios indicating enhanced efficacy compared to other compounds .

Pharmacokinetics and Safety Profile

Preclinical trials have demonstrated favorable pharmacokinetic properties for this compound, including good absorption and distribution characteristics. Safety profiles indicate low toxicity levels in normal human cell lines, making it a promising candidate for further clinical development .

Q & A

Q. What are the key synthetic routes for 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid, and how can reaction conditions be optimized for purity?

The synthesis typically involves three stages:

- Cyclocondensation : Formation of the pyrimidine core via β-diketone and guanidine derivatives (e.g., under acidic or basic conditions) .

- Cyclobutylamino Substitution : Introduction of the cyclobutylamino group via nucleophilic substitution, often using cyclobutylamine in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Carboxylation : Installation of the carboxylic acid group via CO₂ insertion under high pressure (e.g., 50–100 bar) and elevated temperatures (100–120°C) . Optimization includes monitoring by HPLC to minimize byproducts (e.g., over-substituted analogs) and adjusting solvent polarity to enhance yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Methods : Use -NMR to confirm cyclobutylamino proton integration (δ 1.5–2.5 ppm for cyclobutane protons) and -NMR to verify carboxylic acid carbon (δ ~170 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNO; theoretical 207.23 g/mol) .

Q. What preliminary assays are used to evaluate its bioactivity?

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC determination) .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclobutyl vs. cyclopentyl substituents) influence target binding and selectivity?

- Structure-Activity Relationship (SAR) : Replace the cyclobutyl group with larger rings (e.g., cyclopentyl) and compare binding affinities via surface plasmon resonance (SPR). Cyclobutyl’s smaller size may enhance steric complementarity in hydrophobic enzyme pockets .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) reveal that cyclobutyl’s planar geometry improves π-π stacking with aromatic residues in kinase active sites .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

- Permeability Assessment : Use Caco-2 cell monolayers to measure apparent permeability (P) and correlate with cellular assay results. Low P (<1 × 10 cm/s) suggests poor membrane penetration .

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the cyclobutyl group) .

Q. What strategies improve synthetic scalability while maintaining stereochemical integrity?

- Continuous Flow Chemistry : Implement tubular reactors for carboxylation to reduce reaction time and improve CO diffusion .

- Chiral Resolution : Use preparative chiral HPLC (e.g., CHIRALPAK® columns) to separate enantiomers if racemization occurs during cyclobutylamino substitution .

Q. How does the carboxylic acid group participate in intermolecular interactions with biological targets?

- Crystallography : Co-crystallize with target enzymes (e.g., dihydrofolate reductase) to visualize hydrogen bonding between the carboxylate and conserved residues (e.g., Arg/Lys) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm ionic interactions dominate at physiological pH .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how should researchers address this?

- pH Dependency : The carboxylic acid group’s ionization (pKa ~4.5) causes solubility fluctuations (e.g., 0.1 mg/mL at pH 2 vs. 5 mg/mL at pH 7.4). Buffer selection (e.g., PBS vs. acetate) must align with assay conditions .

- Counterion Effects : Salt formation (e.g., sodium or potassium salts) enhances aqueous solubility but may alter bioactivity. Compare free acid vs. salt forms in dose-response studies .

Q. How can researchers validate conflicting reports on kinase inhibition profiles?

- Orthogonal Assays : Confirm hits using both radiometric (e.g., -ATP incorporation) and fluorescence-based (e.g., ADP-Glo™) assays .

- Off-Target Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to rule out non-specific binding .

Methodological Best Practices

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

Q. How should researchers design dose-ranging studies for in vivo models?

- Pharmacokinetics (PK) : Conduct pilot PK studies in rodents (IV and oral dosing) to determine bioavailability and half-life. Adjust doses to maintain plasma concentrations above IC for ≥6 hours .

- Toxicity Screening : Start at 10 mg/kg and escalate based on body weight loss or organ histopathology (e.g., liver/kidney) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.